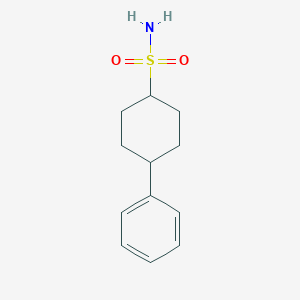

4-Phenylcyclohexane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylcyclohexane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWBOBULEAFYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenylcyclohexane 1 Sulfonamide and Derivatives

Synthesis of the 4-Phenylcyclohexane Core

The 4-phenylcyclohexane scaffold is the carbocyclic foundation of the target molecule. Its synthesis requires methods that can efficiently construct the six-membered ring with the phenyl substituent in the desired position, often with specific stereochemical control.

Stereoselective Synthetic Pathways

Achieving specific stereochemistry (i.e., cis vs. trans isomers) is a critical aspect of synthesizing substituted cyclohexanes, as the spatial arrangement of substituents can profoundly impact biological activity.

One of the most direct routes to the phenylcyclohexane (B48628) skeleton is the partial catalytic hydrogenation of biphenyl. This reaction must be carefully controlled to avoid over-hydrogenation to bicyclohexyl.

A variety of catalytic systems have been developed to achieve high stereoselectivity in cyclohexane (B81311) synthesis. For instance, rhodium-carbene initiated domino reactions have been used to create highly substituted cyclohexanes with excellent control over diastereoselectivity and enantioselectivity from vinyldiazoacetates and allyl alcohols. acs.org Another strategy involves an iridium-catalyzed (5 + 1) annulation of 1,5-diols with methyl ketones, which proceeds via sequential hydrogen borrowing reactions to give multisubstituted cyclohexanes with high levels of stereocontrol. acs.org Reactions of conjugated enynones with malononitrile (B47326) have also been shown to produce multisubstituted cyclohexanes with high diastereoselectivity. nih.gov While these methods are for more complex systems, the principles of stereocontrol are broadly applicable. For simpler systems like cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640), the Diels-Alder reaction provides a powerful and highly stereoselective method for forming the cyclohexene (B86901) ring. youtube.com

Functionalization of Cyclohexane Ring Systems

Functionalization involves introducing or modifying chemical groups on the cyclohexane ring, which is a key step in preparing the necessary precursor for sulfonamide formation. This can be achieved by starting with a pre-functionalized cyclohexane or by modifying the 4-phenylcyclohexane core itself.

Starting with an unsaturated precursor like 4-phenylcyclohexene (B1218791) allows for a range of functionalization reactions across the double bond. nih.gov For example, hydroboration-oxidation would introduce a hydroxyl group, which could then be converted into a leaving group for subsequent substitution to introduce the sulfonyl moiety. Epoxidation followed by ring-opening is another classic strategy to install functional groups with specific stereochemistry.

Alternatively, one can start with a readily available functionalized cyclohexane, such as cyclohexanone. The selective hydrogenation of phenol (B47542) can yield cyclohexanone, which serves as a versatile intermediate for further modifications. osti.gov The phenyl group can be introduced via nucleophilic addition of a phenyl Grignard or phenyllithium (B1222949) reagent to the carbonyl, followed by dehydration and subsequent hydrogenation of the resulting double bond. This sequence provides a modular route to the 4-phenylcyclohexane core, allowing for the installation of other functionalities on the ring prior to the introduction of the phenyl group.

Derivatization Strategies for Structural Modification

The 4-phenylcyclohexane-1-sulfonamide scaffold presents three primary sites for structural modification: the sulfonamide nitrogen, the aromatic phenyl ring, and the saturated cyclohexane ring. These sites allow for the introduction of a wide array of functional groups to modulate the compound's physicochemical and pharmacological properties.

The nitrogen atom of the sulfonamide group is a key site for derivatization, allowing for the synthesis of N-alkyl and N-aryl analogs. These modifications can significantly impact the compound's properties by altering its acidity, hydrogen bonding capability, and steric profile.

N-Alkylation:

The N-alkylation of primary sulfonamides like this compound can be achieved through various methods. A common approach involves the reaction with alkyl halides in the presence of a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity. More advanced and efficient methods utilize catalytic systems. For instance, manganese-catalyzed "borrowing hydrogen" methodologies allow for the N-alkylation of sulfonamides using alcohols as the alkylating agents, which is an environmentally benign approach as water is the only byproduct. rsc.org Ruthenium-catalyzed borrowing hydrogen strategies have also been successfully employed for the N-alkylation of sulfonamides with both primary and secondary alcohols. nih.gov

Below is a table summarizing representative conditions for the N-alkylation of sulfonamides, which are applicable to this compound.

| Catalyst/Reagent | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Mn(I) PNP Pincer Complex | Benzyl Alcohol | t-BuOK | Toluene | 110 | 95 | rsc.org |

| [Ru(p-cymene)Cl₂]₂/DPEphos | Benzyl Alcohol | K₂CO₃ | Toluene | 110 | 91 | nih.gov |

| Mn(I) PNP Pincer Complex | 1-Butanol | t-BuOK | Toluene | 110 | 88 | rsc.org |

| [Ru(p-cymene)Cl₂]₂/DPEphos | Cyclohexanol | K₂CO₃ | Xylene | 150 | 100 (conversion) | nih.gov |

N-Arylation:

The introduction of an aryl group at the sulfonamide nitrogen can be accomplished through metal-catalyzed cross-coupling reactions. These methods have become increasingly important for the synthesis of N-arylsulfonamides, which are prevalent in many pharmaceutical compounds. nih.govresearchgate.netyoutube.com Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical method that has been significantly improved by the development of various ligands. youtube.com For example, the combination of copper salts with oxalamide or 4-hydroxypicolinamide ligands provides a powerful catalytic system for the coupling of sulfonamides with a wide range of aryl bromides and chlorides. youtube.com Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, also offer an efficient route, although nickel-catalyzed systems are emerging as a more cost-effective alternative for coupling with aryl chlorides. nih.govresearchgate.net A transition-metal-free approach utilizing o-silylaryl triflates in the presence of cesium fluoride (B91410) has also been reported for the efficient N-arylation of sulfonamides under mild conditions. escholarship.org

The following table presents examples of N-arylation reactions of sulfonamides.

| Catalyst/Ligand | Arylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu₂O / 4-Hydroxypicolinamide | 4-Chlorotoluene | Cs₂CO₃ | Dioxane | 100 | 85-95 | youtube.com |

| NiCl₂(dppp) / Ir-photocatalyst | 4-Bromotoluene | DBU | DMF | Room Temp. | 90 | nih.gov |

| CuI (ligand-free) | Iodobenzene | K₂CO₃ | DMF | 120 | 91 | mdpi.com |

| Cesium Fluoride (CsF) | o-Silylaryl triflate | CsF | Acetonitrile | Room Temp. | 72-99 | escholarship.org |

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents. sigmaaldrich.comyoutube.com The existing cyclohexylsulfonamide group will influence the position of the incoming electrophile. Given that the cyclohexyl group is generally considered an ortho-, para-directing activator and the sulfonamide group can be a deactivating meta-director, the precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile.

Halogenation:

Halogenation, such as bromination or chlorination, can introduce halogen atoms onto the phenyl ring. These reactions are typically carried out using the elemental halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. nih.gov The catalyst polarizes the halogen molecule, generating a more potent electrophile that can attack the aromatic ring. The installed halogen can then serve as a handle for further functionalization, for example, in cross-coupling reactions.

Friedel-Crafts Reactions:

Friedel-Crafts reactions provide a direct method for forming carbon-carbon bonds with the aromatic ring. organic-chemistry.orgescholarship.orgmdpi.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the phenyl ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgescholarship.orgmdpi.com The resulting aryl ketone is a versatile intermediate that can be further modified, for instance, by reduction of the carbonyl group to an alkyl group via Clemmensen or Wolff-Kishner reduction. A key advantage of acylation is that the product is generally less reactive than the starting material, which helps to prevent polysubstitution. organic-chemistry.org

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. However, this reaction is often more challenging to control than acylation due to issues with polysubstitution (as the alkylated product is often more reactive than the starting material) and the potential for carbocation rearrangements. youtube.com

The table below provides general conditions for Friedel-Crafts acylation reactions on aromatic compounds.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature | Product | Reference |

| Benzene (B151609) | Acetyl Chloride | AlCl₃ | CS₂ | Reflux | Acetophenone | youtube.com |

| Toluene | Acetic Anhydride | AlCl₃ | Nitrobenzene | Room Temp. | p-Methylacetophenone | mdpi.com |

| Anisole | Propionyl Chloride | AlCl₃ | Dichloromethane | 0 to Room Temp | 4-Methoxypropiophenone |

The saturated cyclohexane ring offers opportunities for functionalization, primarily through oxidation or dehydrogenation reactions. These transformations can introduce new functional groups or unsaturation, significantly altering the molecule's shape and properties.

Oxidation:

The oxidation of the cyclohexane ring can lead to the formation of cyclohexanols, cyclohexanones, or, with ring-opening, dicarboxylic acids like adipic acid. Catalytic oxidation using various transition metal catalysts (e.g., based on iron, manganese, or cobalt) in the presence of an oxidant like hydrogen peroxide or molecular oxygen can introduce hydroxyl or carbonyl groups at various positions on the ring. The regioselectivity of such oxidations can be challenging to control.

Dehydrogenation:

Catalytic dehydrogenation provides a route to introduce unsaturation into the cyclohexane ring, leading to the formation of cyclohexene or benzene derivatives. nih.govnih.govyoutube.com This transformation is typically achieved using catalysts based on noble metals such as palladium or platinum at elevated temperatures. nih.govyoutube.com The complete dehydrogenation of the cyclohexane ring would lead to a biphenyl-4-sulfonamide structure. This aromatization of the cyclohexane ring represents a significant structural modification, transforming the three-dimensional saturated ring into a planar aromatic system.

The following table summarizes conditions for the dehydrogenation of cyclohexene derivatives, which is a related transformation.

| Substrate | Catalyst | Co-catalyst/Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Phenyl-1-cyclohexene | Pd(OAc)₂ / Bathophenanthroline | O₂ (1 atm) | DMSO | 100 | 95 | youtube.com |

| 1-Phenyl-1-cyclohexene | Pd(OAc)₂ / NaOAc | O₂ (1 atm) | Acetic Acid | 80 | 88 | youtube.com |

| Substituted Cyclohexanones | Pd(TFA)₂ / Dimethylaminopyridine | O₂ (1 atm) | Toluene | 100 | 70-98 | nih.gov |

Structural Characterization and Analytical Techniques in 4 Phenylcyclohexane 1 Sulfonamide Research

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of 4-Phenylcyclohexane-1-sulfonamide, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and structure.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the phenyl and cyclohexyl rings, as well as the sulfonamide group, would be expected. The aromatic protons of the phenyl group generally appear in the downfield region of the spectrum. The protons on the cyclohexane (B81311) ring would exhibit complex splitting patterns due to their various spatial arrangements (axial and equatorial positions). A key indicator for the formation of the sulfonamide group is the signal from the -SO₂NH- proton, which is typically observed as a singlet in the chemical shift range of 8.78 to 10.15 ppm.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the phenyl ring would resonate in the aromatic region of the spectrum. The signals for the aliphatic carbons of the cyclohexane ring would appear in the upfield region. The carbon atom attached to the sulfonamide group would be influenced by the electronegative sulfur and oxygen atoms, resulting in a characteristic chemical shift.

A hypothetical data table for the expected NMR signals is presented below:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Phenyl H | 7.1 - 7.4 | Multiplet | Ar-H |

| Cyclohexyl H | 1.2 - 2.5 | Multiplet | CH₂, CH |

| Sulfonamide H | 8.78 - 10.15 | Singlet | SO₂NH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Phenyl C | 120 - 145 | Ar-C |

| Cyclohexyl C | 25 - 50 | CH₂, CH |

| Cyclohexyl C-S | 55 - 65 | C -SO₂NH |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which further corroborates its structure. The molecular formula of this compound is C₁₂H₁₇NO₂S, corresponding to a molecular weight of approximately 239.34 g/mol . In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured, confirming the molecular weight.

Further fragmentation of the molecular ion in the mass spectrometer would yield smaller, characteristic fragments. The fragmentation patterns of arylcyclohexylamines have been studied, and it is known that differentiation between isomers is feasible under mass spectral conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of the sulfonamide and phenyl groups.

Key expected vibrational frequencies are summarized in the table below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric stretching | ~1320 - 1310 |

| Sulfonamide (SO₂) | Symmetric stretching | ~1155 - 1143 |

| Sulfonamide (S-N) | Stretching | ~914 - 895 |

| Amine (N-H) | Stretching | ~3350 - 3310 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aliphatic C-H | Stretching | ~2850 - 2960 |

| C=C (Aromatic) | Stretching | ~1450 - 1600 |

The presence of strong bands for the asymmetric and symmetric stretching of the SO₂ group, along with the S-N stretching vibration, are definitive indicators of the sulfonamide functionality.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from any impurities or byproducts from its synthesis and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like this compound. A validated HPLC method would involve selecting an appropriate stationary phase (e.g., a C18 column) and a mobile phase that allows for the effective separation of the target compound from any related substances.

The development of an HPLC method would focus on achieving a sharp, symmetrical peak for this compound with a stable retention time. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be generated using reference standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification.

It is important to note that for some arylcyclohexylamines, degradation can occur during GC analysis, particularly with the hydrochloride salts. This could potentially lead to the detection of the corresponding substituted 1-phenylcyclohex-1-ene nucleus. Therefore, careful method development is necessary to ensure the integrity of the compound during analysis. The resulting mass spectrum from GC-MS provides a fingerprint for the compound, which can be compared to a spectral library for confirmation.

X-ray Crystallography for Solid-State Conformation Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule in the solid state. For a molecule such as this compound, with its stereochemical complexity arising from the substituted cyclohexane ring, X-ray crystallography is crucial for elucidating the preferred spatial arrangement of the phenyl and sulfonamide groups.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related structures provides significant insight into its likely solid-state conformation. A pertinent analogue is trans-4-phenylcyclohexan-1-ol, which shares the same 1,4-disubstituted phenylcyclohexane (B48628) core. The crystallographic data for this compound can be used to infer the conformational behavior of the cyclohexane ring and the orientation of its substituents in this compound.

In the known crystal structure of trans-4-phenylcyclohexan-1-ol, the cyclohexane ring adopts a stable chair conformation. nih.gov This is the most energetically favorable conformation for a cyclohexane ring, as it minimizes both angle strain and torsional strain. In this arrangement, the bulky phenyl group and the hydroxyl group occupy equatorial positions to minimize steric hindrance. This diequatorial arrangement is the most stable for trans-1,4-disubstituted cyclohexanes.

Given the structural similarities, it is highly probable that this compound also adopts a chair conformation in the solid state, with both the phenyl group and the sulfonamide group in equatorial positions for the trans isomer. The sulfonamide group is significantly bulkier than a hydroxyl group, further favoring the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. For the cis isomer, one substituent would be in an axial position and the other equatorial, leading to higher conformational strain.

The crystallographic data for trans-4-phenylcyclohexan-1-ol reveals a monoclinic crystal system with the space group P 1 21/c 1. nih.gov The unit cell parameters provide the dimensions of the repeating unit in the crystal lattice.

Crystallographic Data for trans-4-Phenylcyclohexan-1-ol

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 14.6389 |

| b (Å) | 5.30300 |

| c (Å) | 13.1361 |

| **α (°) ** | 90 |

| **β (°) ** | 106.9940 |

| **γ (°) ** | 90 |

| Z | 4 |

| Residual Factor | 0.0385 |

Data sourced from the Crystallography Open Database (COD) entry 4518053, as reported in an article by Wollenburg, et al. nih.gov

The detailed bond lengths and angles from such a study would further define the precise geometry. For instance, in other reported sulfonamide structures, the S-N bond length is a key indicator of the sulfonamide linkage. researchgate.net The orientation of the phenyl ring relative to the cyclohexane ring and the conformation of the sulfonamide group itself are other critical structural features that would be definitively established by a single-crystal X-ray diffraction study of this compound. Such an analysis would also reveal the intermolecular interactions, such as hydrogen bonding involving the sulfonamide protons, which dictate the crystal packing.

Pharmacological and Biological Activities of 4 Phenylcyclohexane 1 Sulfonamide and Analogues

Antimicrobial Efficacy Investigations

The antimicrobial properties of sulfonamides are well-documented, and it is anticipated that 4-Phenylcyclohexane-1-sulfonamide, as a member of this class, would exhibit similar characteristics. These activities are primarily centered around the disruption of a crucial metabolic pathway in microorganisms.

Antifungal Activity Assessment

While primarily known for their antibacterial properties, some sulfonamide derivatives have also demonstrated antifungal activity. nih.gov For instance, some sulfonamides have shown inhibitory activity against certain fungi like Pneumocystis jirovecii (formerly Pneumocystis carinii) and some species of Candida. nih.govnih.gov The potential antifungal activity of this compound would require specific investigation against a panel of fungal pathogens.

Efficacy Against Specific Fungal Pathogens (e.g., Botrytis cinerea)

Derivatives of this compound have demonstrated notable efficacy as fungicidal agents, particularly against the pervasive plant pathogen Botrytis cinerea, the causative agent of gray mold. One such analogue, known by the generic name chesulfamide, has shown excellent control of the pathogen. semanticscholar.org

In laboratory settings, novel pinacolone (B1678379) sulfonamide derivatives based on the chesulfamide structure have exhibited superior performance. For instance, compounds designated as P-23 and P-30 recorded impressive inhibition rates of 86.44% and 93.35% against Botrytis cinerea, with EC₅₀ values of 11.57 mg/L and 4.68 mg/L, respectively. semanticscholar.org Another study highlighted a derivative with an EC₅₀ value of 1.96 µg/mL against a specific strain of the fungus. researchgate.net

Crucially, these compounds have shown effectiveness against strains of B. cinerea that are resistant to established commercial fungicides like carbendazim, diethofencarb, and iprodione, indicating a unique mechanism of action and a lack of cross-resistance. semanticscholar.orgresearchgate.net In practical applications, such as tomato pot experiments, certain analogues provided control effects of over 90%, comparable to the commercial fungicide boscalid. semanticscholar.orgresearchgate.net Field trials have further validated this potential, with one analogue achieving an 83% control rate against tomato gray mold, outperforming the standard fungicide iprodione. researchgate.netnih.gov

**Table 1: In Vitro Antifungal Activity of Sulfonamide Analogues Against *Botrytis cinerea***

| Compound | Inhibition Rate (%) | EC₅₀ (mg/L) | Source(s) |

|---|---|---|---|

| P-23 | 86.44% | 11.57 | semanticscholar.org |

| P-30 | 93.35% | 4.68 | semanticscholar.org |

| Chesulfamide (Lead Compound) | - | 2.12 | researchgate.net |

| Procymidone (Commercial Fungicide) | - | 2.45 | researchgate.net |

| Compound 3c | - | 1.96 | researchgate.net |

Impact on Fungal Cell Membrane and Mitochondrial Function

The antifungal mechanism of these sulfonamide derivatives appears to be primarily centered on the disruption of the fungal cell membrane. researchgate.net Microscopic observations have revealed significant morphological and cytological damage to B. cinerea hyphae upon treatment. researchgate.netnih.gov These changes include excessive and irregular branching, abnormal configurations, and the eventual decomposition of the cell wall and vacuole. researchgate.netnih.gov

A key indicator of membrane damage is the leakage of electrolytes from the fungal hyphae. Studies have shown that treatment with these sulfonamide compounds induces more significant electrolyte leakage than control fungicides, confirming an increase in membrane permeability. researchgate.netresearchgate.netnih.gov This disruption of the cell's structural integrity is a primary mode of its fungicidal action. researchgate.net

In contrast, the direct impact on mitochondrial function appears to be minimal. One study found that the lead compound L13 had only a minor effect on the oxygen consumption of intact mycelia, with a mere 2.15% inhibition at a concentration of 50 μg/mL. researchgate.netnih.gov This suggests that, unlike some other antifungal agents that target mitochondrial respiration, the primary mode of action for this class of sulfonamides is the compromising of the cell membrane and wall, rather than direct interference with mitochondrial energy production. researchgate.netnih.govnih.gov

Antiviral Potency Studies

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic activities, including antiviral applications. nih.gov While studies focusing specifically on this compound are limited, the broader class of sulfonamides has shown promise against various viral targets.

Research has demonstrated that certain sulfonamide derivatives exhibit inhibitory activity against viruses such as Herpes Simplex Virus-1 (HSV-1), Coxsackievirus B4 (CBV4), and Hepatitis A Virus (HAV). nih.gov For example, some derivatives can reduce the viral load of HSV-1 by 70-90%. nih.gov Other research has focused on the inhibition of viral enzymes, such as the Dengue virus NS2B-NS3 protease and the neuraminidase of influenza viruses, which are crucial for viral replication and propagation. nih.govresearchgate.net This body of work suggests a potential, though not yet fully explored, avenue for the development of this compound analogues as antiviral agents. nih.govresearchgate.netresearchgate.netmdpi.com

Carbonic Anhydrase (CA) Inhibitory Profiles

Inhibition Kinetics and Selectivity Across Human CA Isoforms (hCA I, II, IX, XII, XIV)

Aromatic and heterocyclic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govmdpi.com Analogues of this compound, specifically various benzenesulfonamide (B165840) derivatives, have been investigated for their inhibitory activity against several human (h) CA isoforms. These isoforms play critical roles in various physiological and pathological processes.

Studies show that these compounds can be potent inhibitors, with activity varying significantly across the different isoforms, allowing for the design of selective inhibitors. nih.gov For instance, certain derivatives are moderate inhibitors of the cytosolic isoforms hCA I and hCA II, but show much stronger inhibition against the transmembrane, tumor-associated isoforms hCA IX and hCA XII. researchgate.net This selectivity is a key aspect of their therapeutic potential.

The inhibitory potency is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀). For example, a series of 4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl benzenesulfonamide derivatives showed Ki values ranging from 47-190 nM against hCA II, but were more effective against the tumor-associated hCA IX (Ki = 8.5-234 nM) and hCA XII (Ki = 6.1-197 nM). researchgate.net Similarly, certain pyrazole-based benzene (B151609) sulfonamides have demonstrated submicromolar inhibition of hCA II, hCA IX, and hCA XII. researchgate.net

Table 2: Inhibition Constants (Ki in nM) of Benzenesulfonamide Analogues Against Human CA Isoforms

| Compound Class | hCA I | hCA II | hCA IX | hCA XII | hCA XIV | Source(s) |

|---|---|---|---|---|---|---|

| Tetrabromophthalimide Derivatives | 143 - >10,000 | 47 - 190 | 8.5 - 234 | 6.1 - 197 | - | researchgate.net |

| Pyrazole-based Derivatives (IC₅₀ in µM) | - | 0.24 | 0.15 | 0.12 | - | researchgate.net |

| General Aromatic Sulfonamides (Ki in M) | - | 10⁻⁸ - 10⁻⁹ | 10⁻⁸ - 10⁻⁹ | 10⁻⁸ - 10⁻⁹ | 10⁻⁸ - 10⁻⁹ | nih.gov |

Therapeutic Implications of CA Inhibition

The ability to selectively inhibit specific CA isoforms has significant therapeutic implications, as these enzymes are involved in a variety of diseases. nih.govmdpi.com

Anticancer Agents: The tumor-associated isoforms hCA IX and hCA XII are overexpressed in many hypoxic tumors. They help maintain the pH of cancer cells, promoting tumor growth and metastasis. Therefore, potent and selective inhibitors of hCA IX and XII are being developed as novel anticancer agents. nih.govnih.gov

Antiglaucoma Agents: Inhibition of CA isoforms in the eye (like hCA II and IV) reduces the secretion of aqueous humor, thereby lowering intraocular pressure. This is a primary treatment strategy for glaucoma. The development of selective inhibitors could offer more effective treatments with fewer side effects. nih.govresearchgate.net

Other Conditions: CA inhibitors are also used as diuretics and for the management of epilepsy, and altitude sickness. nih.govresearchgate.net The design of isoform-specific inhibitors could lead to more targeted therapies for these conditions as well.

The therapeutic potential of these sulfonamides is thus closely linked to their ability to selectively target the CA isoforms implicated in specific diseases. nih.gov

Enzyme-Ligand Binding Interactions

The inhibitory action of sulfonamides on carbonic anhydrase is well-understood at the molecular level through X-ray crystallography and molecular modeling studies. nih.govcnr.it The primary interaction occurs within the enzyme's active site, which contains a catalytically essential zinc ion (Zn²⁺).

The sulfonamide group (-SO₂NH₂) is the key functional group for binding. The deprotonated nitrogen atom of the sulfonamide displaces a water molecule or hydroxide (B78521) ion that is normally coordinated to the zinc ion in the native enzyme. nih.govcnr.it This forms a coordinate bond, with the sulfonamide nitrogen acting as a fourth ligand to the zinc in a tetrahedral geometry. cnr.it

This primary interaction is further stabilized by a network of hydrogen bonds with amino acid residues in the active site. A crucial residue is Threonine-199 (Thr199), which forms a hydrogen bond with the sulfonamide group, helping to anchor the inhibitor in place. nih.govcnr.it Other important interactions can occur with residues such as Gln92, His94, Val121, Leu198, and Trp209, which stabilize the inhibitor through van der Waals forces. cnr.itnih.gov The "tail" portion of the inhibitor, in this case, the 4-phenylcyclohexane group, extends towards the entrance of the active site cavity, where it can form additional interactions that contribute to the inhibitor's potency and isoform selectivity. nih.govcnr.it These detailed binding interactions provide a rational basis for designing new, more potent, and selective CA inhibitors. nih.gov

Anticancer Research and Antitumor Effects

The sulfonamide functional group is a key feature in a variety of established and experimental anticancer agents. nih.govnih.gov This class of compounds exhibits diverse biological activities, and ongoing research aims to develop more potent and target-specific anticancer drugs with improved safety profiles. nih.gov Analogues of this compound are being explored for their antitumor effects, primarily through the inhibition of enzymes crucial for cancer cell survival and proliferation.

Inhibition of Hypoxia-Inducible CA Isoforms (hCA IX, XII)

A significant strategy in modern anticancer drug design involves targeting tumor-associated proteins like the human carbonic anhydrase (CA) isoforms IX and XII. nih.gov These enzymes are zinc-containing metalloenzymes that play a critical role in regulating pH in and around cancer cells. nih.gov Under hypoxic (low oxygen) conditions, common in solid tumors, the expression of CA IX and XII is increased. nih.gov By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, these enzymes help maintain a slightly alkaline intracellular pH while contributing to an acidic extracellular microenvironment, which facilitates tumor growth, invasion, and metastasis. nih.gov

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). nih.gov The primary sulfonamide group (-SO₂NH₂) can bind to the zinc ion in the active site of the enzyme, leading to its inhibition. The design of selective CAIs often employs a "tail approach," where different chemical moieties are attached to the sulfonamide scaffold to achieve specificity for certain CA isoforms, such as the tumor-associated hCA IX, over other isoforms present in healthy tissues. nih.gov This selectivity is crucial for minimizing potential side effects. nih.gov The known carbonic anhydrase inhibitory activity of related compounds like 4-FBS underscores the potential for the this compound scaffold to be developed into selective inhibitors of hCA IX and XII for anticancer applications. nih.govnih.gov

Antiproliferative Activity against Cancer Cell Lines

The anticancer potential of sulfonamide derivatives is often evaluated by their ability to inhibit the growth and proliferation of cancer cells in vitro. nih.gov Various studies have demonstrated the antiproliferative activity of novel sulfonamide-containing compounds against a range of human cancer cell lines. nih.govnih.gov For example, a novel 1,2,4-triazine (B1199460) sulfonamide derivative was shown to inhibit the viability and proliferation of DLD-1 and HT-29 colon cancer cells. nih.gov

The mechanism of antiproliferative action can be multifaceted, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov In one study, benzopyran-4-one-isoxazole hybrid compounds showed significant antiproliferative activity against several cancer cell lines, including the triple-negative breast cancer line MDA-MB-231, while being less cytotoxic to normal cell lines. chapman.edu The most potent of these compounds were found to induce apoptosis and arrest the cell cycle at the G0/G1 phase. nih.gov

The data below summarizes the antiproliferative activity of selected benzopyran-4-one-isoxazole hybrid compounds against the MDA-MB-231 cancer cell line.

| Compound | IC₅₀ (μM) against MDA-MB-231 Cells |

|---|---|

| 5a | 5.2 - 22.2 |

| 5b | 5.2 - 22.2 |

| 5c | 5.2 - 22.2 |

| 5d | 5.2 - 22.2 |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

These findings suggest that the incorporation of a phenylcyclohexane (B48628) sulfonamide scaffold into novel chemical structures could yield compounds with significant and selective antiproliferative effects, a key characteristic of a promising anticancer agent.

Exploration of Other Biological Targets

The versatility of the phenylcyclohexane scaffold allows it to be incorporated into molecules targeting a range of receptors in the central nervous system (CNS), including dopamine (B1211576) and serotonin (B10506) receptors.

Dopamine Receptor Modulation (e.g., D3R antagonists, based on related phenylcyclohexane structures)

Dopamine receptors are G-protein coupled receptors (GPCRs) that are crucial for movement, cognition, emotion, and the brain's reward system. nih.gov There are five main subtypes of dopamine receptors (D1-D5), which are divided into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.gov The D2-like receptors, including the D3 receptor (D3R), are inhibitory, meaning they decrease the production of the second messenger cAMP. nih.gov

The D3 receptor is a target of significant interest for the treatment of neuropsychiatric disorders, including substance abuse and schizophrenia. The phenylcyclohexane moiety is a structural motif found in various CNS-active compounds. Its specific conformation and substitution patterns can be tailored to achieve high affinity and selectivity for different receptor subtypes. While direct studies on this compound as a D3R antagonist are not prominent, the underlying phenylcyclohexane structure serves as a valuable scaffold in medicinal chemistry for designing ligands that modulate dopamine receptor activity.

Serotonin Receptor Antagonism (e.g., 5-HT₂A, based on related phenylcyclohexane structures)

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of GPCRs that mediate the diverse physiological effects of serotonin. nih.gov The 5-HT₂A receptor, in particular, is involved in processes such as mood, cognition, and platelet aggregation. nih.govnih.gov Antagonists of the 5-HT₂A receptor are of interest for developing novel antiplatelet agents, which could offer an alternative treatment for patients resistant to current therapies. nih.gov

Research has led to the development of novel 5-HT₂A receptor antagonists based on a 4-phenylcyclohexane core. nih.gov In a study, two series of compounds featuring a 4-phenylcyclohexane-5-spiro-hydantoin scaffold linked to various arylpiperazine moieties were synthesized and evaluated. nih.gov Functional assays confirmed that several of these synthesized compounds act as antagonists at the 5-HT₂A receptor and effectively suppress platelet aggregation. nih.gov This research validates the utility of the 4-phenylcyclohexane structure as a foundational element for designing potent and selective 5-HT₂A receptor antagonists. nih.gov

Investigation as Potential Sigma Receptor Ligands

The sigma receptors, which are subdivided into sigma-1 and sigma-2 subtypes, are a class of intracellular proteins that have been implicated in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders. While a number of ligands targeting these receptors have been developed, there is currently a lack of specific research data on this compound or its close structural analogues as sigma receptor ligands within the reviewed scientific literature.

Studies on other structurally distinct compounds, such as 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) (PPBP), have demonstrated the potential of small molecules to act as sigma receptor agonists and provide neuroprotection in preclinical models of stroke. nih.govresearchgate.net These investigations highlight the therapeutic potential of modulating sigma receptors. However, the structural features required for potent and selective interaction with these receptors are specific, and it cannot be assumed that the this compound scaffold would exhibit similar activity without dedicated investigation. Future research would be necessary to determine if this particular chemical entity or its derivatives possess any affinity for sigma receptors.

Modulation of Other Enzymes (e.g., Lipoxygenases, COX-2)

The sulfonamide moiety is a key functional group in a number of compounds that have been shown to modulate the activity of enzymes involved in the inflammatory cascade, such as lipoxygenases (LOX) and cyclooxygenase-2 (COX-2).

Lipoxygenases (LOX)

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes and other inflammatory mediators. nih.gov As such, inhibitors of LOX are of significant interest for the treatment of inflammatory conditions.

While direct studies on this compound are not available, research on other sulfonamide-containing analogues has shown promise. For instance, a series of 1,5-diarylpyrazole analogues containing a sulfonamide group have been evaluated for their inhibitory activity against 15-lipoxygenase (15-LOX). nih.gov One of the most potent compounds in this series demonstrated significant inhibitory activity, suggesting that the sulfonamide functionality can be a component of effective LOX inhibitors. nih.gov

Another study focused on the development of novel 15-lipoxygenase-1 (15-LOX-1) inhibitors identified a compound, designated as 9c (i472), with a novel substituent pattern that exhibited potent inhibition of the enzyme. nih.gov This inhibitor was also shown to protect macrophage cells from lipopolysaccharide-induced cell death by inhibiting nitric oxide formation and lipid peroxidation. nih.gov

Cyclooxygenase-2 (COX-2)

The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major therapeutic strategy. The sulfonamide group is a well-known pharmacophore in several selective COX-2 inhibitors.

Research into novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives bearing a para-sulfonamide group has demonstrated their potential as COX-2 inhibitors. nih.govresearchgate.net In one study, the compound 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. nih.govresearchgate.net This indicates that the presence of a sulfonamide moiety on the phenyl ring is a critical feature for the observed inhibitory activity. nih.govresearchgate.net The table below summarizes the COX-2 inhibitory activity of some of these analogues.

| Compound ID | Substituent (R) | Concentration (µM) | % COX-2 Inhibition |

| 1a | -H | 10, 20, 50 | Inactive |

| 1b | -F | 20 | Active |

| 1c | -OCH₃ | 20 | 47.1 |

| 1d | -Cl | 20 | Active |

| 1e | -Br | 20 | Active |

| 1f | -I | 20 | Active |

| Data derived from studies on 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives. nih.govresearchgate.net |

These findings underscore the importance of the sulfonamide group in the design of COX-2 inhibitors. While the specific activity of this compound remains to be elucidated, the documented activity of these analogues suggests that this class of compounds warrants further investigation for its potential anti-inflammatory properties.

Structure Activity Relationship Sar Studies of 4 Phenylcyclohexane 1 Sulfonamide Analogues

Impact of Substitutions on the Phenyl Ring on Biological Activity

The aromatic phenyl ring is a frequent site for modification in drug design, allowing for the fine-tuning of electronic, steric, and hydrophobic properties. In the context of sulfonamide-containing compounds, substitutions on the phenyl ring can dramatically alter biological activity.

Research into various sulfonamide derivatives has established general principles regarding phenyl ring substitutions. The electronic nature of the substituent is a critical determinant of activity. For instance, in studies of vinyl geminal disulfones, compounds with electron-withdrawing groups on the aromatic rings, or those with no substituents, were found to have high levels of cytotoxicity and antiviral activity. nih.govnih.gov Conversely, the presence of electron-donating substituents on the aromatic ring appeared to make the compounds less promiscuous as acceptors for biological nucleophiles and significantly less toxic. nih.govnih.gov

In other classes of sulfonamides, the position and nature of the substituent have been shown to be crucial. For some antibacterial sulfonamides, the p-amino group is essential for activity, and any substitution on the benzene (B151609) ring can decrease or abolish activity. mdpi.com However, in other contexts, such as inhibitors of the Keap1-Nrf2 protein-protein interaction, both electron-donating groups (e.g., 4-methyl, 4-phenyl, 4-methoxy) and some electron-withdrawing groups (e.g., 4-bromo) on the benzenesulfonyl moieties resulted in comparable or improved inhibitory activities, while others (e.g., 4-fluoro, 4-trifluoromethyl) were less potent. ekb.eg

| Substituent Type on Phenyl Ring | General Impact on Biological Activity | Example Groups | Observed Effects in Related Sulfonamides |

|---|---|---|---|

| Electron-Donating Groups (EDGs) | Can decrease non-specific reactivity and toxicity. Potency effects are target-dependent. | -OCH3, -CH3, -NH2 | In some series, EDGs resist unwanted reactions with biological nucleophiles. nih.govnih.gov In others, they can maintain or enhance potency. ekb.eg |

| Electron-Withdrawing Groups (EWGs) | Can increase reactivity and potency, but may also lead to higher cytotoxicity. | -NO2, -CF3, -Cl, -Br | In certain antiviral studies, EWGs were linked to high cytotoxicity. nih.govnih.gov In other inhibitor classes, their effect on potency varies. ekb.eg |

| No Substitution | Baseline activity, which can sometimes be associated with non-specific effects or cytotoxicity. | -H | Often used as a reference compound; can exhibit promiscuous activity in some assays. nih.govnih.gov |

Influence of Cyclohexane (B81311) Ring Stereochemistry and Substituents on Activity

The cyclohexane ring in 4-phenylcyclohexane-1-sulfonamide serves as a three-dimensional scaffold that dictates the spatial orientation of the phenyl and sulfonamide moieties. Its stereochemistry and potential for substitution are therefore critical aspects of its SAR.

While specific SAR studies on the stereoisomers (i.e., cis versus trans) of this compound are not extensively reported in the available literature, the principles of stereochemistry in drug action are well-established. The relative orientation of the phenyl and sulfonamide groups, as determined by the cis/trans configuration of the cyclohexane ring, would significantly impact how the molecule fits into a biological target's binding site. A trans isomer, with the two substituents on opposite sides of the ring, will present a more linear and extended conformation compared to the cis isomer, where the substituents are on the same side. This difference in shape and vectoral presentation of key interacting groups can lead to substantial differences in binding affinity and, consequently, biological activity.

Furthermore, the introduction of substituents onto the cyclohexane ring itself would influence the molecule's properties. Small alkyl groups, hydroxyl groups, or other functionalities could alter the compound's lipophilicity, solubility, and metabolic stability. Moreover, these substituents could introduce new points of interaction with a biological target or, conversely, create steric hindrance that prevents optimal binding. Without specific experimental data for this compound class, these considerations remain theoretical but are crucial for guiding future analogue design.

Role of the Sulfonamide Group in Target Binding and Efficacy

The sulfonamide group (-SO₂NH₂) is a key pharmacophoric element in a vast number of clinically important drugs and is central to the biological activity of this compound analogues. biosynth.com This functional group is a versatile hydrogen bond donor (via the -NH₂) and acceptor (via the sulfonyl oxygens), allowing it to form critical interactions with biological targets. biosynth.comyoutube.com

In many instances, the sulfonamide moiety acts as a structural mimic of other functional groups, such as carboxylic acids or amides, enabling it to function as a competitive inhibitor of enzymes. biosynth.comnih.gov A classic example is its role in antibacterial sulfonamides, which act as competitive antagonists of para-aminobenzoic acid (PABA) in the bacterial synthesis of folic acid. biosynth.comnih.gov The sulfonamide group is also a key zinc-binding group in metalloenzyme inhibitors, such as carbonic anhydrase inhibitors, where the deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site. nih.gov

The efficacy of sulfonamide-containing drugs is often linked to the pKa of the sulfonamide NH group. For optimal antibacterial activity, for example, a pKa range of 6.6 to 7.4 is often cited as ideal, as it allows for a sufficient concentration of the ionized, active form of the drug at physiological pH. mdpi.com The electronic environment of the sulfonamide group, influenced by the rest of the molecule, can thus modulate its acidity and, in turn, its efficacy.

| Interaction Type | Description | Importance for Efficacy |

|---|---|---|

| Hydrogen Bond Donor | The -NH₂ group can donate hydrogen bonds to acceptor groups (e.g., carbonyl oxygens) on the target protein. | Crucial for anchoring the ligand in the binding site and ensuring specificity. |

| Hydrogen Bond Acceptor | The two sulfonyl oxygens (-SO₂) are strong hydrogen bond acceptors. | Provides additional binding interactions that contribute to affinity. |

| Metal Ion Coordination | The ionized sulfonamide nitrogen can coordinate with metal ions (e.g., Zn²⁺) in metalloenzymes. | A key mechanism for potent inhibition of enzymes like carbonic anhydrases. nih.gov |

| Structural Mimicry | Can mimic the geometry and electronic properties of substrates or transition states (e.g., PABA). biosynth.comnih.gov | Forms the basis of competitive inhibition in many enzyme systems. |

Development of Pharmacophores for Optimized Activity

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. For sulfonamide-based compounds, pharmacophore models are developed by analyzing the common structural features of active analogues and their interactions with the target. researchgate.net

For sulfonamide derivatives, a typical pharmacophore model would include:

A hydrophobic/aromatic feature: Representing the phenyl ring, which often engages in hydrophobic or π-π stacking interactions with the target.

A hydrogen bond donor: The sulfonamide -NH₂ group.

One or two hydrogen bond acceptors: The sulfonyl oxygens.

A hydrophobic/aliphatic feature: Corresponding to the cyclohexane ring, which occupies a specific volume in the binding pocket.

The spatial arrangement of these features is critical. Ligand-based pharmacophore models can be generated by aligning a set of active molecules to identify the common 3D pattern of these features. researchgate.net Alternatively, structure-based models can be derived from the crystal structure of a ligand-target complex, defining the key interaction points within the binding site. These models serve as powerful tools in virtual screening campaigns to identify novel, structurally diverse compounds with the potential for the desired biological activity. researchgate.net

| Pharmacophoric Feature | Corresponding Structural Moiety | Typical Interaction |

|---|---|---|

| Aromatic/Hydrophobic Core | Phenyl Ring | π-π stacking, hydrophobic interactions |

| Hydrophobic Scaffold | Cyclohexane Ring | Van der Waals forces, occupying a hydrophobic pocket |

| Hydrogen Bond Donor | Sulfonamide -NH₂ | Interaction with backbone or side-chain acceptors |

| Hydrogen Bond Acceptor | Sulfonamide -SO₂ | Interaction with backbone or side-chain donors |

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosteric replacement is a strategy used in drug design to swap one functional group for another with similar physical or chemical properties, with the goal of improving the pharmacological profile of a compound. This can lead to enhanced potency, altered selectivity, improved metabolic stability, or reduced toxicity. youtube.com

For analogues of this compound, several bioisosteric replacements could be considered:

Phenyl Ring Bioisosteres: The phenyl ring can be replaced by various heteroaromatic rings (e.g., pyridine (B92270), thiophene, pyrazole). Such replacements can alter the molecule's hydrogen bonding capacity, dipole moment, and metabolic profile. For example, replacing a phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor and potentially block a site of metabolism.

Cyclohexane Ring Bioisosteres: While less common, the cyclohexane ring could be replaced by other cyclic or acyclic linkers to alter the flexibility and conformational profile of the molecule.

The effects of these replacements are highly context-dependent and must be evaluated empirically for each target.

| Original Group | Potential Bioisostere | Potential Effect on Pharmacological Profile |

|---|---|---|

| Phenyl Ring | Pyridyl, Thienyl, Pyrazolyl | Altered metabolism, modified hydrogen bonding potential, changes in solubility and polarity. nih.gov |

| Sulfonamide (-SO₂NH₂) | Reversed Sulfonamide, Sulfoximine, Tetrazole | Changes in acidity (pKa), altered binding interactions, improved metabolic stability. |

| Cyclohexane Linker | Piperidine, Acyclic Alkyl Chain | Increased/decreased flexibility, introduction of basic centers, altered lipophilicity. |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in understanding how a ligand, such as 4-Phenylcyclohexane-1-sulfonamide, might interact with a biological target, typically a protein or enzyme.

While no specific molecular docking studies have been published for this compound, this technique could be employed to screen its binding affinity against various therapeutic targets. For instance, based on the structural motifs of other phenyl-sulfonamide derivatives, potential targets could include carbonic anhydrases, kinases, or nuclear receptors. A hypothetical docking study would involve preparing the 3D structure of this compound and docking it into the active site of a target protein. The results would be analyzed based on the binding energy and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Carbonic Anhydrase II | -8.2 | HIS94, HIS96, THR199 |

| p38 MAP Kinase | -7.5 | LYS53, MET109, ASP168 |

| Estrogen Receptor Alpha | -9.1 | ARG394, GLU353, PHE404 |

This table is for illustrative purposes only. The data is not based on actual research.

Molecular Dynamics Simulations for Binding Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations can provide deeper insights into the stability of the ligand-target complex and the conformational changes that may occur over time. MD simulations model the movement of atoms and molecules, offering a dynamic view of the binding interactions.

For this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions, etc.) and observing its behavior over a set period (typically nanoseconds to microseconds). This analysis could reveal the stability of key hydrogen bonds, the flexibility of the ligand within the binding pocket, and conformational changes in the protein upon ligand binding. Such information is critical for validating the docking results and understanding the mechanism of action at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

A QSAR study for this compound would require a dataset of structurally similar compounds with known biological activities against a specific target. Various molecular descriptors (e.g., physicochemical properties, topological indices, and quantum chemical parameters) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. This model could then be used to predict the activity of this compound and to suggest modifications to its structure that might enhance its therapeutic effect.

De Novo Drug Design Approaches

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. This approach can be used to design new ligands that are complementary in shape and chemical properties to a target's binding site.

If a specific target for this compound were identified, de novo design algorithms could be used to generate new molecular scaffolds or to modify the existing structure of this compound to improve its binding affinity and selectivity. These programs build new molecules atom-by-atom or fragment-by-fragment within the constraints of the binding pocket, leading to the design of potentially novel and effective drug candidates.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The assessment of a drug candidate's ADMET properties is crucial for its development. Computational models are widely used to predict these properties early in the drug discovery process, helping to identify compounds with unfavorable pharmacokinetic or toxicity profiles.

For this compound, various in silico tools could be used to predict its ADMET properties. These predictions are based on its chemical structure and physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. While no specific ADMET predictions for this compound have been published, a hypothetical profile could be generated.

Hypothetical ADMET Prediction for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Penetration | Moderate | May cross the blood-brain barrier to some extent. |

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |

| hERG Inhibition | Low risk | Unlikely to cause cardiac toxicity. |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of being carcinogenic. |

This table is for illustrative purposes only. The data is not based on actual research.

Preclinical Evaluation and in Vivo Studies

In Vitro Cytotoxicity and Cell Viability Assays

Initial preclinical evaluations of novel compounds invariably involve assessing their cytotoxic effects against a panel of human cancer cell lines. This is crucial for identifying potential anti-cancer agents and understanding their spectrum of activity. While specific data for 4-Phenylcyclohexane-1-sulfonamide is not widely available in the public domain, the general approach for compounds of this class involves testing against a variety of cell lines at different concentrations to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

For illustrative purposes, a typical data table for such an assay would be structured as follows:

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | Data not available |

| HCT116 | Colon | Data not available |

| A549 | Lung | Data not available |

| PC-3 | Prostate | Data not available |

The results of these assays would indicate whether this compound or its derivatives possess cytotoxic activity and if this activity is selective towards certain cancer types.

Preliminary Efficacy Studies in Relevant Disease Models

Following promising in vitro results, lead compounds are typically advanced into in vivo models of disease to assess their efficacy in a more complex biological system. These studies often utilize animal models, such as mice, that have been implanted with human tumors (xenograft models) or that are genetically engineered to develop a specific disease.

The primary goal of these preliminary efficacy studies is to determine if the compound can inhibit tumor growth or elicit a desired therapeutic effect in a living organism. Key parameters measured include tumor volume, tumor weight, and survival rates. The selection of the disease model is critical and is based on the in vitro activity profile of the compound. For instance, if a compound shows potent cytotoxicity against a lung cancer cell line, it would be tested in a lung cancer xenograft model.

As with cytotoxicity data, specific efficacy data for this compound in disease models is not readily found in publicly accessible scientific literature.

Pharmacokinetic Profiling of Promising Analogues

Pharmacokinetics (PK) is the study of how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a compound is essential for its development as a therapeutic agent. These studies are typically conducted in animal models, such as rats or mice.

Key pharmacokinetic parameters that are evaluated include:

Bioavailability (F%) : The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Half-life (t1/2) : The time required for the concentration of the drug in the body to be reduced by half.

Clearance (CL) : The volume of plasma from which the drug is completely removed per unit of time.

Volume of distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

This information helps in optimizing the dosing regimen and formulation of the drug. There is no publicly available pharmacokinetic data specifically for this compound or its analogues.

Metabolic Stability Investigations

The metabolic stability of a compound refers to its susceptibility to biotransformation by metabolic enzymes, primarily in the liver. A compound that is rapidly metabolized will have a short half-life and may not maintain therapeutic concentrations in the body for a sufficient duration.

Metabolic stability is often assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes. The compound is incubated with the microsomes, and the rate of its disappearance is measured over time. The results are typically expressed as the in vitro half-life (t1/2) or intrinsic clearance (CLint).

A representative data table for metabolic stability might look like this:

| Species | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

This data is crucial for predicting the in vivo clearance and half-life of a compound and for identifying potential drug-drug interactions. Specific metabolic stability data for this compound is not available in the public record.

Assessment of Potential Off-Target Activities

While a compound may be designed to interact with a specific biological target, it can also bind to other, unintended targets, leading to off-target effects. These effects can be beneficial, neutral, or detrimental. Therefore, assessing the selectivity of a compound is a critical part of its preclinical evaluation.

This is often done through broad panel screening, where the compound is tested against a large number of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. The results help to identify any potential off-target activities and provide a more complete picture of the compound's pharmacological profile. A high degree of selectivity is generally desirable to minimize the risk of side effects.

Information regarding the assessment of potential off-target activities for this compound is not detailed in the available public literature.

Future Perspectives and Research Directions

Rational Design of Next-Generation Sulfonamide Compounds

The design of new therapeutic agents is a highly structured process that aims to discover and develop molecules capable of effectively treating diseases. chemscene.com The rational design of next-generation sulfonamide compounds is a key area of research, focusing on creating derivatives with improved potency, selectivity, and pharmacokinetic properties. This approach leverages an understanding of structure-activity relationships (SAR) and the molecular targets of these compounds.

One promising strategy involves the modification of the core structure of existing drugs. For instance, researchers have successfully designed and synthesized novel sulfonamide-triazolo chalcone (B49325) analogs through the bioisosteric modification of multi-kinase inhibitors like sorafenib, aiming to create potent agents for cancer therapy. researchgate.net Similarly, new series of 4-anilinoquinazoline (B1210976) derivatives containing a sulfonamide moiety have been developed and evaluated as cytotoxic agents, targeting protein kinases crucial in cancer progression. researchgate.net

Computational tools play a vital role in this design process. Techniques like molecular docking and density functional theory (DFT) calculations allow researchers to predict how newly designed molecules will interact with their biological targets. nih.gov For example, computational studies have been instrumental in the development of benzene (B151609) sulfonamide derivatives as inhibitors of Dickkopf 1 (Dkk1), a protein implicated in cancer. nih.gov

The synthesis of novel derivatives often involves multi-step chemical reactions. A general approach to synthesizing sulfonamides starts with the acetylation of an aromatic amine, followed by chlorosulfonation and subsequent reaction with ammonia (B1221849) to form the sulfonamide group. nih.gov More complex syntheses are employed to create sophisticated derivatives, such as the tri-aryl imidazole-benzene sulfonamide hybrids designed as selective carbonic anhydrase inhibitors. mdpi.com

Examples of rationally designed sulfonamide derivatives and their targeted applications are highlighted in the table below.

| Derivative Class | Target | Therapeutic Application | Reference |

| Acyl sulfonamide derivatives with spiro cycles | NaV1.7 | Antinociception (Pain therapy) | nih.gov |

| Sulfonamide-triazolo chalcone analogs | VEGFR-2, Telomerase | Anticancer | researchgate.net |

| Benzene sulfonamide derivatives | Dickkopf 1 (Dkk1) | Anticancer | nih.gov |

| Tri-aryl imidazole-benzene sulfonamide hybrids | Carbonic Anhydrase IX and XII | Anticancer | mdpi.com |

These examples underscore the potential of rational design to generate novel sulfonamide compounds with tailored therapeutic profiles, moving beyond their traditional antibacterial roles.

Combination Therapies Involving 4-Phenylcyclohexane-1-sulfonamide Derivatives

The investigation of combination therapies represents a significant future direction for sulfonamide research. numberanalytics.com By combining sulfonamide derivatives with other therapeutic agents, it may be possible to achieve synergistic effects, enhance efficacy, and overcome drug resistance.

A well-established example of a sulfonamide combination therapy is the use of sulfadiazine (B1682646) with the anti-malarial drug pyrimethamine (B1678524) to treat toxoplasmosis. nih.gov This approach targets the folic acid synthesis pathway at two different points, leading to a more potent effect.

The development of sulfonamide-based combination therapies is a promising area of research that could expand the clinical utility of these compounds. numberanalytics.com

Advancements in Targeted Delivery Systems

Targeted drug delivery is a revolutionary approach that aims to deliver medication specifically to diseased tissues, minimizing exposure to healthy tissues and thereby reducing side effects. wikipedia.org This is a particularly promising area for the future application of this compound and its derivatives.

Several advanced targeted delivery systems are being explored for various drugs, and these could be adapted for sulfonamides:

Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs. They are one of the most common vehicles for targeted drug delivery. wikipedia.org

Polymeric Micelles and Dendrimers: These are other types of polymer-based delivery vehicles that can be engineered to target specific cells or tissues. wikipedia.org

Nanoparticles: Nanoparticle-based formulations are at the forefront of targeted delivery research. numberanalytics.com These tiny particles can be loaded with drugs and functionalized with targeting ligands, such as antibodies, that recognize and bind to specific receptors on the surface of target cells. youtube.com This "active targeting" strategy enhances the precision of drug delivery. youtube.com

Stimulus-Responsive Systems: These advanced systems are designed to release their drug payload in response to specific triggers, such as changes in pH or temperature, which are often characteristic of the microenvironment of diseased tissues like tumors. youtube.com

A key advantage of targeted delivery is the potential to use lower doses of the drug while still achieving a high concentration at the site of action, which can be particularly beneficial for overcoming drug resistance in bacteria. tamu.edu By delivering a potent dose of an antibiotic directly to the pathogen, it is possible to overwhelm its resistance mechanisms. tamu.edu

The application of these advanced delivery systems to this compound derivatives could significantly enhance their therapeutic index, opening up new possibilities for their use in a wide range of diseases.

Exploration of Novel Therapeutic Applications

While sulfonamides are historically known for their antibacterial properties, ongoing research is uncovering a much broader spectrum of therapeutic potential for their derivatives. researchgate.net The unique chemical properties of the sulfonamide functional group make it a valuable scaffold in medicinal chemistry for developing agents with diverse pharmacological activities. nih.gov

Researchers are actively exploring the use of novel sulfonamide derivatives in several key therapeutic areas:

Anticancer Activity: A significant amount of research is focused on the development of sulfonamides as anticancer agents. researchgate.net For example, novel tri-aryl imidazole (B134444) derivatives bearing a benzene sulfonamide moiety have been designed as selective inhibitors of carbonic anhydrase IX and XII, which are tumor-associated enzymes. mdpi.com Other studies have investigated sulfonamide derivatives as inhibitors of Dickkopf 1 (Dkk1) and as cytotoxic agents targeting various cancer cell lines. researchgate.netnih.gov

Pain Management: Certain sulfonamide derivatives are being evaluated for their potential in treating chronic pain. One study reported the design of acyl sulfonamide derivatives that act as selective inhibitors of the NaV1.7 voltage-gated sodium channel, a promising target for pain therapy. nih.gov

Antioxidant and Anti-inflammatory Activity: The sulfonamide moiety is also a feature of compounds with potential antioxidant and anti-inflammatory effects. researchgate.net

The versatility of the sulfonamide scaffold suggests that derivatives of this compound could be developed for a wide range of new therapeutic applications, extending far beyond their original use as antimicrobials.

Overcoming Drug Resistance Mechanisms

The emergence of drug resistance is a major challenge in the treatment of bacterial infections and has limited the use of many older antibiotics, including some sulfonamides. numberanalytics.comnih.gov Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.

The primary mechanism of resistance to sulfonamides involves the target enzyme, dihydropteroate (B1496061) synthase (DHPS). nih.gov Sulfonamides work by mimicking the natural substrate of DHPS, p-aminobenzoic acid (pABA), and competitively inhibiting the enzyme, thus blocking the synthesis of folic acid, which is essential for bacterial growth. numberanalytics.comresearchgate.net

Bacteria have evolved two main strategies to counter this:

Mutations in the DHPS Gene (folP): Mutations in the gene that codes for DHPS can alter the enzyme's structure. These altered enzymes have a lower affinity for sulfonamide drugs but can still bind pABA, allowing the bacteria to continue producing folic acid. nih.govbiorxiv.org

Acquisition of Resistance Genes (sul): Bacteria can acquire foreign genes, known as sul genes (e.g., sul1, sul2), often through plasmids. nih.govbiorxiv.org These genes code for alternative, drug-resistant variants of the DHPS enzyme that are highly insensitive to sulfonamides. biorxiv.orgbiorxiv.org These resistant enzymes can effectively distinguish between pABA and the sulfonamide inhibitor, rendering the drug ineffective. biorxiv.org

Future research to overcome these resistance mechanisms could focus on several approaches:

Rational Design of New Inhibitors: Designing new sulfonamide derivatives that can effectively inhibit the mutated or alternative DHPS enzymes is a key strategy. This requires a detailed understanding of the structural differences between the susceptible and resistant enzymes.

Combination Therapies: As mentioned earlier, combining sulfonamides with other drugs can be an effective way to combat resistance.

Targeted Delivery: Delivering a high concentration of the drug directly to the bacteria can help overcome resistance mechanisms. tamu.edu

By focusing on these research directions, it may be possible to revitalize the therapeutic potential of sulfonamides and develop new derivatives of this compound that can effectively combat resistant pathogens.

Q & A

Basic: What are the optimal synthetic routes for 4-Phenylcyclohexane-1-sulfonamide, and how can purity be ensured?

Answer:

Synthesis typically involves sulfonation of 4-phenylcyclohexane followed by amidation. A robust method includes:

Sulfonation : React 4-phenylcyclohexane with chlorosulfonic acid under anhydrous conditions at 0–5°C to form the sulfonyl chloride intermediate .

Amidation : Treat the intermediate with ammonia or a primary amine in dichloromethane, maintaining pH 8–9 to prevent hydrolysis.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Critical Note : Ensure inert atmosphere (N₂/Ar) during sulfonation to avoid side reactions. Validate purity via melting point analysis and NMR (¹H/¹³C) to confirm absence of unreacted starting materials .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Assign cyclohexane ring protons (δ 1.2–2.1 ppm, multiplet) and sulfonamide NH₂ protons (δ 5.5–6.0 ppm, broad singlet). Compare with reference spectra from databases like NIST Chemistry WebBook .

- FT-IR : Confirm sulfonamide group via S=O asymmetric/symmetric stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) and N-H bends (1550–1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peak ([M+H]⁺) with <2 ppm error. Use ESI+ mode for polar derivatives .

Advanced Tip : For crystallographic validation, perform X-ray diffraction (single-crystal) to resolve stereochemical ambiguities in the cyclohexane ring .

Advanced: How can researchers design experiments to investigate the biological activity of this compound?

Answer:

Use a tiered approach:

In Vitro Screening : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) via broth microdilution (MIC/MBC assays). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .

Mechanistic Studies :